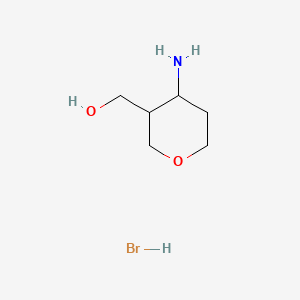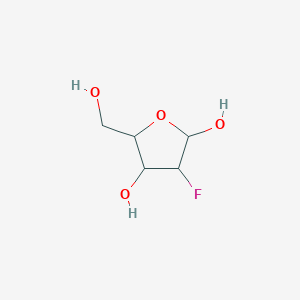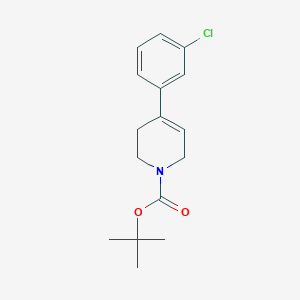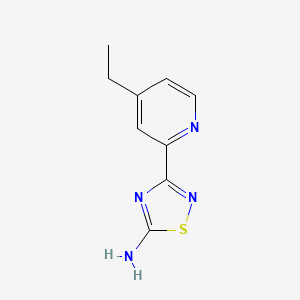
(4-Aminotetrahydropyran-3-YL)methanol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide is a chemical compound that features a tetrahydropyran ring, which is a common three-dimensional ring system in many marketed drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction yields 4-aminotetrahydropyran, which is then further reacted with methanol and hydrobromic acid to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which have applications in pharmaceuticals and organic synthesis .
科学研究应用
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide has several scientific research applications:
作用机制
The mechanism of action of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections .
相似化合物的比较
Similar Compounds
4-Aminotetrahydropyran: Contains the same tetrahydropyran ring and amino group but lacks the methanol and hydrobromide components.
3-Aminotetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.
4-Aminomorpholine: Contains a morpholine ring instead of a pyran ring.
Uniqueness
Its tetrahydropyran ring provides a stable and versatile scaffold for further chemical modifications, making it a valuable compound in research and industry .
属性
分子式 |
C6H14BrNO2 |
|---|---|
分子量 |
212.08 g/mol |
IUPAC 名称 |
(4-aminooxan-3-yl)methanol;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c7-6-1-2-9-4-5(6)3-8;/h5-6,8H,1-4,7H2;1H |
InChI 键 |
PGYXWASIJMIPPD-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(C1N)CO.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)



![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)


![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
